molecular formula C6H7NO2 B584623 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- CAS No. 142890-79-7

1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)-

Cat. No.: B584623
CAS No.: 142890-79-7
M. Wt: 125.127
InChI Key: HFBHJNZGGBLODA-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- is a heterocyclic organic compound that features a pyrrole ring with a carboxaldehyde group at the third position and a hydroxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde and formic acid under acidic conditions. This reaction typically proceeds via electrophilic substitution, where the formyl group is introduced at the third position and the hydroxymethyl group at the fourth position of the pyrrole ring.

Industrial Production Methods: Industrial production of 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: 1H-Pyrrole-3-carboxylic acid, 4-(hydroxymethyl)-

    Reduction: 1H-Pyrrole-3-methanol, 4-(hydroxymethyl)-

    Substitution: Various substituted pyrrole derivatives depending on the electrophilic reagent used.

Scientific Research Applications

1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological processes and pathways. For example, its ability to undergo oxidation and reduction reactions can modulate redox states in biological systems, potentially affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- can be compared with other similar compounds, such as:

    1H-Pyrrole-2-carboxaldehyde: Differing by the position of the carboxaldehyde group, which can influence its reactivity and applications.

    1H-Pyrrole-3-carboxaldehyde:

    1H-Pyrrole-4-carboxaldehyde: Another positional isomer with distinct reactivity and applications.

Properties

IUPAC Name

4-(hydroxymethyl)-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-3-5-1-7-2-6(5)4-9/h1-3,7,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBHJNZGGBLODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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